molecular formula C16H25NO2 B13060222 5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine

Cat. No.: B13060222
M. Wt: 263.37 g/mol
InChI Key: YWUJWTOWBCSUQS-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine is an organic compound with the molecular formula C16H25NO2 It is a morpholine derivative, characterized by the presence of an ethyl group, a methyl group, and a propoxyphenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine typically involves the reaction of 4-propoxybenzaldehyde with ethylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired morpholine derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the ethyl, methyl, and propoxyphenyl groups.

    4-Propoxyphenylmorpholine: Similar to 5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine but without the ethyl and methyl groups.

    5-Ethyl-5-methylmorpholine: Lacks the propoxyphenyl group but has the ethyl and methyl groups.

Uniqueness

This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the propoxyphenyl group enhances its potential interactions with biological targets, while the ethyl and methyl groups contribute to its stability and reactivity.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

5-ethyl-5-methyl-2-(4-propoxyphenyl)morpholine

InChI

InChI=1S/C16H25NO2/c1-4-10-18-14-8-6-13(7-9-14)15-11-17-16(3,5-2)12-19-15/h6-9,15,17H,4-5,10-12H2,1-3H3

InChI Key

YWUJWTOWBCSUQS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CNC(CO2)(C)CC

Origin of Product

United States

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